![molecular formula C13H12N2OS B2506898 6-(4-エトキシフェニル)イミダゾ[2,1-b][1,3]チアゾール CAS No. 442535-52-6](/img/structure/B2506898.png)

6-(4-エトキシフェニル)イミダゾ[2,1-b][1,3]チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

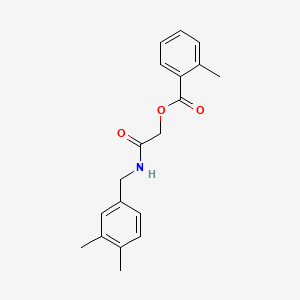

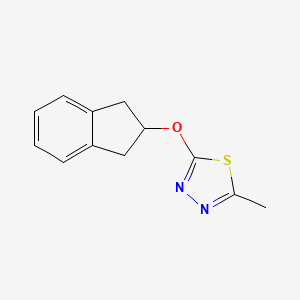

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and potential therapeutic applications .

科学的研究の応用

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

作用機序

Target of Action

The primary target of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A

Biochemical Pathways

By inhibiting Pantothenate synthetase, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole disrupts the pantothenate and CoA biosynthesis pathway . This leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes, including the citric acid cycle and the synthesis and oxidation of fatty acids .

Result of Action

The inhibition of Pantothenate synthetase by 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent .

生化学分析

Biochemical Properties

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain enzymes, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the metabolic processes of the bacteria, leading to its death. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been found to interact with various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole on different types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and disrupting mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of downstream apoptotic pathways. Furthermore, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been observed to inhibit cell proliferation and migration by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole involves several key interactions at the molecular level. This compound binds to the active site of target enzymes, such as pantothenate synthetase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption of essential metabolic pathways. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been shown to interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its broad-spectrum biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential development of resistance in target cells or organisms.

Dosage Effects in Animal Models

The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce bacterial load without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The interaction of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

The transport and distribution of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins.

Subcellular Localization

The subcellular localization of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole in these subcellular regions allows it to effectively modulate cellular processes and exert its biological effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Another approach is the one-pot method, which involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the bulk synthesis often involves similar cyclization reactions, optimized for large-scale production. The use of microwave irradiation and multicomponent reactions are also explored for efficient synthesis .

化学反応の分析

Types of Reactions

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its hydrogenated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .

類似化合物との比較

Similar Compounds

Levamisole: An anthelmintic drug with immunomodulatory properties.

WAY-181187: An anxiolytic agent.

Pifithrin-β: An antineoplastic agent.

Uniqueness

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific structural features and the presence of the ethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other imidazo[2,1-b][1,3]thiazole derivatives .

特性

IUPAC Name |

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNFNKFCKHWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

![1-(4-ethylphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2506835.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2506836.png)